molecular formula C13H12N2O2S B2433550 N-cyclopropyl-4-(thiazol-2-yloxy)benzamide CAS No. 2034529-26-3

N-cyclopropyl-4-(thiazol-2-yloxy)benzamide

Cat. No. B2433550
CAS RN: 2034529-26-3
M. Wt: 260.31
InChI Key: KHHSZWYSKCGUPV-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-(thiazol-2-yloxy)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of thiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and can involve a variety of mechanisms . In the aforementioned study, the synthesis of thiazole derivatives involved a series of reactions, including coupling and treatment with various reagents .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Microtubule-Destabilizing Activity

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Compounds that destabilize microtubules can have therapeutic implications. Although specific studies on this compound’s microtubule-depolymerizing activity are not mentioned, it’s an interesting avenue for further investigation .

Mechanism of Action

Future Directions

Thiazoles have shown promise in a variety of biological applications, and there is ongoing research into the development of new thiazole derivatives with improved properties . Future research may focus on optimizing the synthesis process, exploring new biological targets, and investigating the potential of thiazole derivatives in various therapeutic applications .

properties

IUPAC Name

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(15-10-3-4-10)9-1-5-11(6-2-9)17-13-14-7-8-18-13/h1-2,5-8,10H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHSZWYSKCGUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-(thiazol-2-yloxy)benzamide

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